

2,6-Difluoro-3-iodobenzaldehyde structure

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Compound of Interest

Compound Name: 2,6-Difluoro-3-iodobenzaldehyde

CAS No.: 1160573-18-1

Cat. No.: B1453290

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Part 1: Executive Summary

2,6-Difluoro-3-iodobenzaldehyde (CAS: 1160573-18-1) is a high-value, polyfunctionalized aromatic scaffold critical to modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization pattern: two fluorine atoms providing metabolic stability and lipophilic modulation, a reactive aldehyde handle for heterocycle formation, and an iodine substituent positioned for precision cross-coupling.

This guide serves as a definitive technical resource for synthesizing, handling, and deploying this intermediate in drug discovery campaigns, specifically targeting kinase inhibitors and agrochemical actives.

Part 2: Chemical Profile & Properties

Property	Data
IUPAC Name	2,6-Difluoro-3-iodobenzaldehyde
CAS Number	1160573-18-1
Molecular Formula	
Molecular Weight	268.00 g/mol
SMILES	<chem>O=CC1=C(F)C=CC(I)=C1F</chem>
Appearance	Pale yellow solid or semi-solid (Low melting point)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in water
Storage	2-8°C, under inert atmosphere (/Ar), light-sensitive

Part 3: Robust Synthetic Methodology

While 2,6-difluorobenzaldehyde is commercially available, the introduction of iodine at the 3-position requires precise regiocontrol. Direct electrophilic iodination often fails due to the deactivating nature of the fluorine atoms. The most reliable, self-validating protocol utilizes Directed Ortho Lithiation (DoL).

Mechanism & Rationale

- Protection: The aldehyde is protected as an acetal to prevent nucleophilic attack by the lithiating agent.
- Lithiation: The C3 proton is acidic due to the inductive effect of the adjacent Fluorine (C2) and the ortho-directing ability of the acetal group. However, the Fluorine effect dominates (reduction).
- Quench: Iodine is introduced as the electrophile.

Step-by-Step Protocol

Step 1: Acetal Protection

- Reagents: 2,6-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.
- Procedure: Reflux with a Dean-Stark trap to remove water. Monitor by TLC until aldehyde spot disappears.
- Why: Protects the carbonyl from n-BuLi attack in Step 2.

Step 2: Regioselective Lithiation-Iodination

- Reagents: Acetal intermediate (1.0 eq), n-BuLi (1.1 eq), THF (anhydrous), Iodine (, 1.2 eq).
- Conditions: -78°C under Argon.
- Procedure:
 - Dissolve acetal in dry THF and cool to -78°C.
 - Add n-BuLi dropwise.[1] The lithium coordinates to the fluorine and acetal oxygen, directing deprotonation selectively at C3.
 - Stir for 1 hour at -78°C.
 - Add solution of

in THF.
 - Warm to RT and quench with saturated

(to remove excess iodine).

Step 3: Deprotection

- Reagents: 3M HCl, THF.

- Procedure: Stir the iodinated acetal in acidic THF at RT for 2 hours.
- Workup: Extract with EtOAc, wash with brine, dry over

- Validation:

NMR should show the aldehyde proton (~10.2 ppm) and a specific doublet-of-doublets pattern in the aromatic region.



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Figure 1: Synthetic workflow utilizing Directed Ortho Lithiation (DoL) for regioselective iodination.

Part 4: Reactivity & Functionalization

The power of **2,6-difluoro-3-iodobenzaldehyde** lies in its orthogonal reactivity. It possesses three distinct "handles" that can be manipulated independently.

The Iodine Handle (C3): Cross-Coupling

The C-I bond is highly reactive toward Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

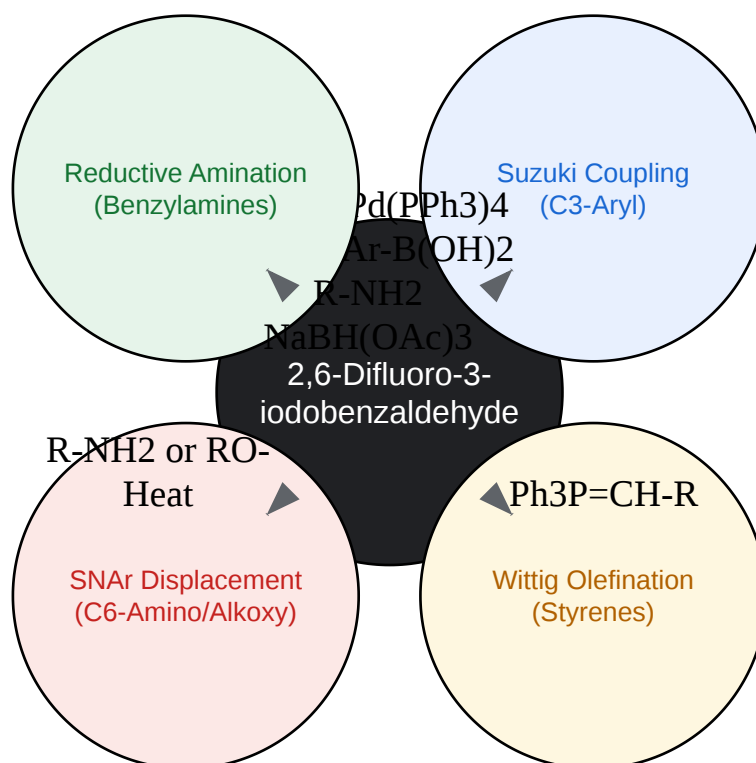
- Selectivity: The iodine reacts significantly faster than the C-F bonds or the aldehyde (under non-nucleophilic conditions).
- Application: Installation of aryl, heteroaryl, or alkynyl groups to extend the carbon skeleton.

The Aldehyde Handle (C1): Condensation/Reductive Amination

- Reductive Amination: Reaction with primary amines and yields benzylamines.
- Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to olefins.
- Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or pyrimidines.

The Fluorine Handles (C2/C6): Nucleophilic Aromatic Substitution ()

- Electronic Activation: The aldehyde (electron-withdrawing) activates the ortho-fluorines for displacement.
- Regioselectivity: The C2-fluorine is sterically crowded by the adjacent iodine (C3), making the C6-fluorine slightly more accessible for nucleophilic attack by small nucleophiles, though mixtures often occur.
- Validation: Use NMR to monitor displacement; the shift of the remaining fluorine will change distinctively.



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Figure 2: Divergent synthetic pathways available from the core scaffold.

Part 5: Applications in Drug Discovery

Kinase Inhibitors: The 2,6-difluoro motif is frequently used to lock the conformation of the phenyl ring via intramolecular hydrogen bonding or steric repulsion, ensuring the inhibitor fits into the ATP-binding pocket of kinases (e.g., MEK, EGFR). The iodine serves as a vector to attach a "tail" group that interacts with the solvent-exposed region of the enzyme.

Case Study Logic:

- Start: **2,6-Difluoro-3-iodobenzaldehyde.**
- Step A: Reductive amination to install a solubilizing amine tail.
- Step B: Suzuki coupling at C3 to attach the hinge-binding heterocycle.
- Result: A fully elaborated Type II kinase inhibitor.

Part 6: Safety & Handling (MSDS Summary)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Iodine Sensitivity: Compounds with C-I bonds can liberate free iodine upon prolonged light exposure, turning samples purple/brown. Store in amber vials wrapped in foil.
- Spill Response: Absorb with inert material (vermiculite). If iodine is liberated, treat the surface with dilute sodium thiosulfate solution.

Part 7: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252610, 3-Iodobenzaldehyde (Analog Reference). Retrieved from [\[Link\]](#)
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Sources

- 1. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
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